An In-Depth Technical Guide to KRH-594: A Potent Angiotensin AT1 Receptor Antagonist
An In-Depth Technical Guide to KRH-594: A Potent Angiotensin AT1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cardiovascular drug discovery, the renin-angiotensin system (RAS) remains a pivotal target for therapeutic intervention. KRH-594, also known in its free acid form as VEL-0230, has emerged as a highly potent and specific nonpeptide angiotensin II receptor antagonist. This guide provides a comprehensive technical overview of KRH-594, delving into its chemical properties, mechanism of action, and relevant experimental protocols to support researchers in the field. KRH-594 distinguishes itself through its insurmountable and slowly reversible antagonism of the angiotensin II type 1 (AT1) receptor, a characteristic that suggests a durable therapeutic effect. This document will serve as a valuable resource for scientists engaged in the research and development of novel antihypertensive agents.
Chemical Structure and Physicochemical Properties
KRH-594 is the dipotassium salt of (Z)-2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazolin-2-ylidene]aminocarbonyl]-1-cyclopentenecarboxylate. The active entity is the free acid, VEL-0230.
Chemical Identifiers and Properties of VEL-0230 (KRH-594 Free Acid)
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₅NO₅ | PubChem |
| Molecular Weight | 287.35 g/mol | PubChem |
| IUPAC Name | (2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | PubChem |
| CAS Number | 777838-84-3 | PubChem |
| InChI | InChI=1S/C14H25NO5/c1-8(2)5-10(7-19-6-9(3)4)15-13(16)11-12(20-11)14(17)18/h8-12H,5-7H2,1-4H3,(H,15,16)(H,17,18)/t10-,11-,12-/m0/s1 | PubChem |
| InChIKey | HXMVBQALNLCUIE-SRVKXCTJSA-N | PubChem |
| SMILES | CC(C)CNC(=O)[C@@H]1C(=O)O | PubChem |
Mechanism of Action: Selective and Insurmountable AT1 Receptor Blockade
KRH-594 exerts its pharmacological effects through highly selective and potent antagonism of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a key effector molecule in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1] Upon binding to the AT1 receptor, angiotensin II triggers a cascade of physiological responses, including vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[1]
KRH-594 acts as a competitive antagonist at the AT1 receptor, effectively blocking the binding of angiotensin II and thereby inhibiting its pressor effects.[2][3] Notably, KRH-594 demonstrates high specificity for the AT1 receptor, with a Ki value of 0.39 nM, and shows no significant affinity for the AT2 receptor or a panel of 21 other receptors and two enzymes at concentrations up to 10 µM.[2][3] This high selectivity minimizes the potential for off-target effects.
A distinguishing feature of KRH-594 is its insurmountable antagonism, which means that even at high concentrations of the agonist (angiotensin II), the maximal response cannot be restored.[4] This is in contrast to surmountable antagonists, whose effects can be overcome by increasing the agonist concentration. The insurmountable nature of KRH-594's antagonism, coupled with its slow reversibility from the receptor, suggests a prolonged duration of action and a potentially more sustained therapeutic effect in vivo.[4]
Synthesis of KRH-594
A detailed, publicly available, step-by-step synthesis protocol for KRH-594 is not readily found in the scientific literature. Pharmaceutical companies often maintain proprietary synthesis methods for their drug candidates. However, based on the chemical structure of KRH-594, a general synthetic strategy for this class of nonpeptide angiotensin II receptor antagonists can be conceptualized. The synthesis would likely involve a multi-step process, culminating in the coupling of the biphenyl-tetrazole moiety with the substituted thiadiazoline-cyclopentene-carboxylate core. Key synthetic steps would likely include the formation of the tetrazole ring, the construction of the thiadiazoline heterocycle, and the stereoselective synthesis of the cyclopentene carboxylate derivative.
Experimental Protocols
In Vivo Evaluation of Antihypertensive Activity
The antihypertensive efficacy of KRH-594 has been demonstrated in various animal models of hypertension, including spontaneously hypertensive rats (SHRs).[2][5] A representative in vivo protocol is outlined below.
Objective: To assess the dose-dependent antihypertensive effect of orally administered KRH-594 in spontaneously hypertensive rats.
Materials:
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Spontaneously Hypertensive Rats (SHRs)
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KRH-594
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Vehicle (e.g., 0.5% methylcellulose solution)
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Oral gavage needles
-
Blood pressure monitoring system (e.g., tail-cuff method)
Procedure:
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Acclimatize male SHRs (e.g., 14-16 weeks old) to the laboratory conditions for at least one week.
-
Train the rats for blood pressure measurement using the tail-cuff method for several days to minimize stress-induced variations.
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Randomly assign the animals to different treatment groups: vehicle control and KRH-594 at various doses (e.g., 1, 3, and 10 mg/kg).
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Prepare fresh formulations of KRH-594 in the vehicle on the day of the experiment.
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Measure the baseline systolic blood pressure of all animals before drug administration.
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Administer a single oral dose of the vehicle or KRH-594 to the respective groups via gavage.
-
Measure systolic blood pressure at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
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Analyze the data to determine the peak antihypertensive effect and the duration of action for each dose.
Expected Outcome: KRH-594 is expected to produce a dose-dependent and long-lasting reduction in systolic blood pressure in SHRs.[5]
In Vitro Radioligand Binding Assay for AT1 Receptor Affinity
A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor. The following is a representative protocol for assessing the binding of KRH-594 to the AT1 receptor.
Objective: To determine the inhibitory constant (Ki) of KRH-594 for the angiotensin AT1 receptor using a competitive radioligand binding assay.
Materials:
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Cell membranes prepared from a cell line overexpressing the human AT1 receptor (e.g., CHO-K1 cells)
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Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II
-
Non-specific binding control: Unlabeled Angiotensin II (e.g., 1 µM)
-
KRH-594 at various concentrations
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well microplates
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Glass fiber filters (e.g., Whatman GF/C)
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Filtration apparatus
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Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of KRH-594 in the assay buffer.
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In a 96-well plate, set up the following for each concentration of KRH-594:
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Total binding: Cell membranes, radioligand, and assay buffer.
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Competition binding: Cell membranes, radioligand, and KRH-594 at a specific concentration.
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Non-specific binding: Cell membranes, radioligand, and a saturating concentration of unlabeled Angiotensin II.
-
-
Initiate the binding reaction by adding the cell membrane preparation to the wells.
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Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Calculate the specific binding at each concentration of KRH-594 by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the KRH-594 concentration.
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Analyze the resulting competition curve using non-linear regression to determine the IC₅₀ value (the concentration of KRH-594 that inhibits 50% of the specific radioligand binding).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
KRH-594 is a potent and highly selective angiotensin AT1 receptor antagonist with a compelling pharmacological profile characterized by insurmountable and slowly reversible antagonism. These properties suggest the potential for a sustained and effective antihypertensive effect. This technical guide has provided a detailed overview of its chemical structure, mechanism of action, and relevant experimental protocols to aid researchers in their exploration of this and similar molecules for the treatment of cardiovascular diseases. The provided methodologies for in vivo and in vitro evaluation offer a solid foundation for further investigation into the therapeutic potential of KRH-594.
References
- Inada, Y., Wada, T., Ojima, M., Shibouta, Y., & Nishikawa, K. (1999). Pharmacologic profiles of KRH-594, a novel nonpeptide angiotensin II-receptor antagonist. Journal of Pharmacological and Toxicological Methods, 42(4), 213-220.
- Inada, Y., Wada, T., Shibouta, Y., Ojima, M., & Nishikawa, K. (2001). KRH-594, a new angiotensin AT1 receptor antagonist, prevents end-organ damage in stroke-prone spontaneously hypertensive/Izm rats. Clinical and Experimental Pharmacology and Physiology, 28(4), 277-282.
-
Wikipedia. (n.d.). Angiotensin receptor blocker. Retrieved February 9, 2026, from [Link]
- Wada, T., Inada, Y., Ojima, M., Shibouta, Y., & Nishikawa, K. (1999). In vitro pharmacological properties of KRH-594, a novel angiotensin II type 1 receptor antagonist. European Journal of Pharmacology, 384(2-3), 129-136.
- Inada, Y., Wada, T., Shibouta, Y., Ojima, M., & Nishikawa, K. (1999). Effects of the New Angiotensin II Type 1 Receptor Antagonist KRH-594 on Several Types of Experimental Hypertension. Arzneimittelforschung, 49(11), 903-909.
- Inada, Y., Wada, T., Ojima, M., Shibouta, Y., & Nishikawa, K. (2000). KRH-594, a new angiotensin AT1 receptor antagonist, ameliorates nephropathy and hyperlipidaemia in diabetic spontaneously hypertensive rats. Clinical and Experimental Pharmacology and Physiology, 27(4), 270-276.
-
PubChem. (n.d.). VEL-0230 free acid. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
Sources
- 1. KRH-594, a new angiotensin AT1 receptor antagonist, ameliorates nephropathy and hyperlipidaemia in diabetic spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. Pharmacologic profiles of KRH-594, a novel nonpeptide angiotensin II-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological properties of KRH-594, a novel angiotensin II type 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
